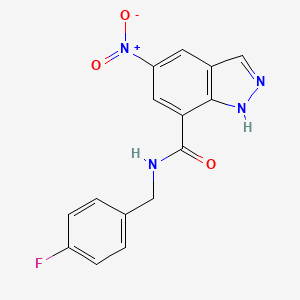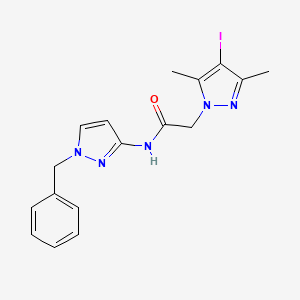![molecular formula C12H21N5O B6059255 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine, also known as MRS2578, is a selective antagonist for the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine nucleotides. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders.
作用机制
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine selectively inhibits the P2Y6 receptor, which is involved in various physiological and pathological processes. The P2Y6 receptor is activated by uridine nucleotides, which are released during tissue damage and inflammation. Activation of the P2Y6 receptor leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC).
Biochemical and Physiological Effects:
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has been shown to have various biochemical and physiological effects, including inhibition of pro-inflammatory cytokines and chemokines, reduction of immune cell infiltration, inhibition of cancer cell proliferation and migration, induction of apoptosis, and protection against neurodegeneration. 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has also been shown to have a role in regulating blood pressure and renal function.
实验室实验的优点和局限性
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has several advantages for lab experiments, including its high selectivity for the P2Y6 receptor, its availability for purchase, and its stability under standard laboratory conditions. However, there are also limitations to its use, including its potential for off-target effects, its solubility in aqueous solutions, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for research on 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine. One area of interest is the development of more selective and potent P2Y6 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of the P2Y6 receptor in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the potential for 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine as a diagnostic tool for P2Y6 receptor-related diseases should be explored.
合成方法
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine can be synthesized using various methods, including the reaction of 4,5,6-trimethylpyrimidine with formaldehyde and morpholine, followed by the addition of methylamine. Another method involves the reaction of 4,5,6-trimethylpyrimidine with formaldehyde and morpholine, followed by the addition of methylamine and subsequent reduction.
科学研究应用
2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is one of the key targets for 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells in inflamed tissues. 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has also been studied for its potential role in cancer therapy. It has been shown to inhibit the proliferation and migration of cancer cells, and induce apoptosis. In addition, 2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine has been investigated for its potential role in neurological disorders, such as Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9-7-14-12(15-11(9)16(2)3)17-4-5-18-10(6-13)8-17/h7,10H,4-6,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRJEMXJMUJLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)N2CCOC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)morpholin-4-yl]-N,N,5-trimethylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6059199.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)